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CB2R probe 1

Cat. No.: B11932288
M. Wt: 594.7 g/mol
InChI Key: LEAGPELVKSZWJR-UHFFFAOYSA-N
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Description

Significance of Cannabinoid Receptor Type 2 in Biological Systems

The CB2 receptor is primarily expressed on immune cells, including leukocytes, macrophages, and B cells, as well as on osteocytes and osteoclasts nih.govwikipedia.org. Unlike the CB1 receptor, which is predominantly found in the central nervous system and associated with psychotropic effects, CB2R expression is largely confined to the periphery and immune system nih.govwikipedia.org. However, CB2R expression is notably inducible on reactive microglia in the central nervous system in response to inflammation or injury nih.gov.

This distinct expression pattern means that CB2R activation is generally associated with immunomodulatory and anti-inflammatory effects, appearing to be devoid of the undesired psychotropic side effects linked to CB1 receptor activation nih.gov. Consequently, CB2R has become a significant therapeutic target for a variety of conditions characterized by neuroinflammation and immune dysregulation. These include neuropathic pain, neurodegenerative diseases such as Alzheimer's disease, inflammatory disorders, and certain types of cancer nih.govnih.govmdpi.comresearchgate.netnih.govacs.org. Its role in modulating immune cell behavior and reducing neuroinflammation underscores its importance in maintaining immune homeostasis and its potential as a target for novel therapeutic interventions.

Rationale for Development of Selective CB2R Chemical Probes

The therapeutic promise of CB2R agonists has been tempered by challenges in clinical translation, including a lack of comprehensive understanding of receptor expression and engagement in specific cellular and tissue contexts acs.org. To overcome these limitations and to facilitate the development of effective CB2R-targeted therapies, the creation of selective chemical probes is essential.

The primary rationale for developing selective CB2R probes stems from the need to differentiate CB2R activity from that of the CB1 receptor, thereby avoiding the psychoactive side effects associated with CB1 modulation mdpi.comresearchgate.netuniversiteitleiden.nl. Furthermore, reliable tools are required to accurately assess CB2R localization, expression levels, and ligand binding in both healthy and diseased states nih.govacs.org. Chemical probes, particularly fluorescent ones, provide the necessary specificity and sensitivity to visualize receptor interactions, study signaling mechanisms, and validate drug targets at a cellular level mdpi.comresearchgate.net. The absence of specific antibodies and reliable biomarkers for CB2R has further amplified the demand for advanced chemical tools to support drug discovery and development efforts acs.org.

Evolution of CB2R Probe Design and Applications

The evolution of CB2R probes has seen a progression from basic pharmacological tools to sophisticated imaging agents, including positron emission tomography (PET) tracers, fluorescent probes, photochromic agents, and covalent chemical probes mdpi.comresearchgate.net. These advancements aim to provide researchers with tools that offer high specificity, affinity, and utility across various experimental platforms.

"CB2R probe 1" represents a significant development in this field, identified as a fluorescent probe with a reported binding affinity (Ki) of 130 nM medchemexpress.com. This probe, along with others like LEI121 (a photoreactive probe designed for covalent capture of CB2R) acs.orguniversiteitleiden.nlnih.gov, and various fluorescent ligands derived from known CB2R agonists or scaffolds mdpi.comacs.orgnih.govnih.gov, are designed to meet stringent criteria for research applications. Key design principles include high potency, selectivity over CB1R, and preservation of affinity and efficacy across different species, which is crucial for preclinical translatability nih.govnih.govchemrxiv.org.

The applications of these advanced CB2R probes are diverse and critical for advancing research:

Visualization and Localization: Probes enable the visualization of CB2R expression and localization in various cell types, including immune cells, microglia, and macrophages acs.orgnih.govnih.gov.

Target Engagement Studies: They are used to assess whether drug candidates effectively bind to and engage with the CB2 receptor in cellular models acs.orguniversiteitleiden.nl.

Kinetic and Equilibrium Binding Assays: Fluorescent probes facilitate the generation of detailed binding data, including kinetics and equilibrium constants, often through techniques like Förster Resonance Energy Transfer (FRET) nih.govacs.orgchemrxiv.org.

Cellular Dynamics: Probes can be employed to study receptor dynamics, such as lateral mobility within plasma membranes, using methods like Fluorescence Recovery After Photobleaching (FRAP) researchgate.net.

Flow Cytometry: They are utilized in flow cytometry to analyze CB2R expression on cells, including those expressing the receptor at endogenous levels nih.govacs.orgchemrxiv.orgnih.gov.

These probes serve as indispensable chemical tools, enhancing the understanding of CB2R's role in health and disease and accelerating the development of targeted therapeutics.

Data Tables

Table 1: Binding Affinity of this compound

Probe NameTarget ReceptorBinding Affinity (Ki)Reference
This compoundCB2R130 nM medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42N4O4 B11932288 CB2R probe 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H42N4O4

Molecular Weight

594.7 g/mol

IUPAC Name

N-(1-adamantyl)-1-[6-[5-(dimethylamino)-1,3-dioxoisoindol-2-yl]hexyl]-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C36H42N4O4/c1-38(2)26-11-12-27-29(18-26)35(44)40(34(27)43)14-8-4-3-7-13-39-22-30(32(41)28-9-5-6-10-31(28)39)33(42)37-36-19-23-15-24(20-36)17-25(16-23)21-36/h5-6,9-12,18,22-25H,3-4,7-8,13-17,19-21H2,1-2H3,(H,37,42)

InChI Key

LEAGPELVKSZWJR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)CCCCCCN3C=C(C(=O)C4=CC=CC=C43)C(=O)NC56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Strategic Design and Synthetic Methodologies of Cb2r Probes

Structure-Based Design Principles

The architecture of effective CB2R probes begins with a deep understanding of the receptor's structure and its interaction with known ligands. This knowledge allows for the rational design of molecules that can bind with high affinity and selectivity, while also incorporating features necessary for detection or covalent labeling.

Reverse-Design Strategies from Preclinical Ligands

A primary strategy in probe development is "reverse design," which starts with a known, high-affinity ligand scaffold, often referred to as a pharmacophore. This scaffold is then systematically modified to introduce functional elements like fluorophores or photo-reactive groups. This approach leverages the established affinity and selectivity of the parent compound, minimizing the risk of losing desired binding characteristics.

For instance, "CB2R probe 1" (also identified as compound 28 in associated research) was developed from the N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide pharmacophore. nih.govnih.gov This core structure was previously identified as a potent and selective scaffold for CB2R agonists. nih.gov By using this validated pharmacophore as a foundation, researchers can strategically identify positions on the molecule where modifications, such as the attachment of a linker and fluorophore, are least likely to interfere with receptor binding. This methodology ensures that the resulting probe retains the essential binding properties of the original preclinical ligand while gaining the desired functionality for experimental applications. nih.gov

Computational Modeling in Probe Architecture

Computational modeling plays a critical role in refining probe design. Techniques such as molecular docking are employed to simulate the interaction between a potential probe and a three-dimensional model of the CB2R. These simulations provide crucial insights into the binding pose of the ligand within the receptor's orthosteric pocket.

In the design of probes based on the 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold, molecular modeling helps to predict how different substituents and linker attachments will affect the ligand's interaction with key amino acid residues in the binding site. nih.gov For "this compound," computational studies were used to investigate its interactions within the CB2R binding site, confirming that the chosen attachment point for the linker and fluorophore did not disrupt the key interactions required for high-affinity binding. This predictive capability allows for the rational selection of synthetic candidates, saving time and resources by prioritizing molecules with the highest probability of success.

Fluorescent Probe Synthesis and Conjugation

The synthesis of a fluorescent probe involves covalently attaching a fluorophore to the pharmacophore. The success of this conjugation hinges on the strategic placement of the attachment point and the chemical nature of the linker used to connect the two moieties.

Strategic Placement and Linker Chemistry for Fluorophore Attachment

The primary challenge in designing fluorescent ligands is to append a bulky fluorophore without diminishing the probe's affinity and selectivity for its target. The solution often involves a linker, a chemical chain that distances the fluorophore from the pharmacophore.

Table 1: Linker Strategies in CB2R Fluorescent Probes
Probe Name/IdentifierPharmacophoreLinker TypeAttachment Point
This compound (Compound 28)N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamideHexamethylene (Alkyl Chain)N1-position of quinoline (B57606) core
LEI-121 (Photoaffinity)5-fluoropyridin-2-yl-benzyl-imidazolidine-2,4-dioneNot applicable (integrated alkyne handle)Integrated into scaffold
NMP66-methoxy-N-pentyl isatinAcylhydrazoneIsatin scaffold

Diverse Fluorophore Integration for Imaging Applications

A variety of fluorophores can be integrated into CB2R probes, each offering distinct advantages for different biological imaging applications. The selection of a fluorophore depends on factors such as its quantum yield, photostability, size, and spectral properties (excitation and emission wavelengths).

For the development of "this compound," the green-emitting fluorophore 4-dimethylaminophthalimide (4-DMAP) was chosen. This was part of a broader investigation that also explored other fluorescent moieties like 7-nitro-4-yl-aminobenzoxadiazole (NBD) and Fluorescein-thiourea (FTU). "this compound" emerged as a lead compound due to its excellent balance of pharmacodynamic properties and optimal fluorescent characteristics, making it suitable for applications like fluorescence-activated cell sorting (FACS) and fluorescence microscopy. nih.gov The ability to conjugate different fluorophores allows for the creation of a toolkit of probes for multiplex imaging or for use with specific instrumentation.

Table 2: Pharmacodynamic and Fluorescent Properties of Select CB2R Probes
Probe Name/IdentifierFluorophoreCB2R Ki (nM)CB1R AffinityApplication
This compound (Compound 28)4-DMAP130No affinityFACS, Fluorescence Microscopy
Compound with NBDNBD>1000Not reportedImaging
Compound with FTUFluorescein-thiourea>1000Not reportedImaging

Photoaffinity Probe Synthesis and Functionalization

While "this compound" is a reversible fluorescent ligand, another important class of chemical tools is photoaffinity probes, which are designed to bind covalently to their target upon photoactivation. These probes are invaluable for applications such as identifying ligand binding sites, quantifying receptor occupancy, and isolating receptor-protein complexes.

A prominent example of a CB2R photoaffinity probe is LEI-121 . acs.orgnih.govexlibrisgroup.comresearchgate.net The design of such probes incorporates three key elements:

A high-affinity pharmacophore to selectively target the CB2R.

A photo-reactive group , typically a diazirine, which upon irradiation with UV light, forms a highly reactive carbene that covalently cross-links with nearby amino acid residues of the receptor. acs.orgnih.gov

A bio-orthogonal handle , such as an alkyne, which serves as an attachment point for reporter tags. acs.orgnih.gov

The synthesis of a probe like LEI-121 is a multi-step process that builds these functionalities into a single molecule. acs.orgnih.gov Once the probe is bound to the receptor and cross-linked via UV activation, the alkyne handle can be used for "click chemistry." This allows for the attachment of various reporter tags, such as a fluorophore (e.g., AlexaFluor-647) for visualization in flow cytometry or microscopy, or biotin (B1667282) for affinity purification and subsequent proteomic analysis. acs.orguniversiteitleiden.nl This two-step "photo-click" approach provides a powerful and versatile method for studying GPCRs like the CB2R in their native cellular environment. acs.orgnih.gov

Table 3: Key Functional Components of the Photoaffinity Probe LEI-121
ComponentChemical GroupFunction
PharmacophoreBiaryl scaffold (LEI101 derivative)Selective binding to CB2R
Photo-reactive GroupDiazirineForms covalent bond with CB2R upon UV activation
Ligation HandleAlkyneAllows attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry

Design and Incorporation of Photoactivatable Moieties

The strategic design of this compound (LEI-121) incorporates a photoactivatable moiety that, upon irradiation with UV light, forms a highly reactive intermediate capable of creating a stable, covalent bond with the target receptor. acs.orgnih.gov This photoaffinity labeling approach has an advantage over probes with electrophilic groups as the reactive species is generated in situ, providing temporal control over the covalent binding event. publish.csiro.au

The design of LEI-121 began with the scaffold of LEI101, a highly selective CB2R agonist. acs.org The structure was modified to include a diazirine group, specifically a trifluoromethyl-diazirine-benzoyl moiety, which serves as the photoreactive component. acs.orgnih.gov Diazirines are favored for their small size and their ability to generate highly reactive and non-selective carbenes upon photoactivation, which can insert into C-H, O-H, or N-H bonds in close proximity within the ligand-binding pocket of the receptor. acs.org This ensures efficient and irreversible capture of the CB2R. acs.orgunifr.ch Other commonly used photoactivatable groups in probe design include benzophenones and aryl azides. publish.csiro.aufu-berlin.defrontiersin.org

Table 1: Common Photoactivatable Moieties in Chemical Probe Design

Photoactivatable Moiety Reactive Intermediate Key Characteristics
Diazirine Carbene Small size, high reactivity, short-lived intermediate, activated by UV light (~350 nm). acs.orgpublish.csiro.au
Benzophenone Triplet Ketone Longer wavelength activation (~350-360 nm), preferentially reacts with C-H bonds, relatively stable. fu-berlin.defrontiersin.org
Aryl Azide (B81097) Nitrene Longer-lived reactive species, potential for wider range of reactions, can be larger in size. publish.csiro.aufrontiersin.org

The successful incorporation of the diazirine group into the LEI101 scaffold resulted in LEI-121, a potent CB2R inverse agonist that can be used to covalently label the receptor in its inactive conformation. acs.orguniversiteitleiden.nl

Orthogonal Ligation Handles for Reporter Group Introduction

A key feature of bifunctional probes like LEI-121 is the inclusion of a ligation handle for the subsequent attachment of reporter groups, such as fluorophores or biotin. acs.orgexlibrisgroup.com This is accomplished through bio-orthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This two-step photoaffinity-based protein profiling (pAfBPP) strategy circumvents the issues associated with using probes that are pre-labeled with bulky reporter groups, which can negatively affect binding affinity and selectivity. acs.org

This compound (LEI-121) was designed with an alkyne moiety (a propargyl substituent) to serve as the ligation handle. acs.orgnih.gov This alkyne group is chemically inert within the cellular environment but can undergo highly specific and efficient reactions with a partner group. The most common reaction is the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, often referred to as "click chemistry." universiteitleiden.nl After the probe covalently binds to the CB2R via photoactivation, a reporter molecule containing a complementary azide group can be introduced. This allows for the visualization of the receptor via a fluorescent tag or its isolation and enrichment using a biotin tag for further analysis. acs.orgnih.gov

Table 2: Examples of Orthogonal Ligation Chemistries

Reaction Ligation Handles Reporter Group Moiety Application
Click Chemistry Alkyne Azide Fluorescence imaging, protein enrichment. acs.orguniversiteitleiden.nl
Staudinger Ligation Azide Phosphine Attaching various tags in biological systems.
Tetrazine Ligation Trans-cyclooctene Tetrazine Rapid bio-conjugation for in vivo imaging.

The incorporation of the alkyne handle makes LEI-121 a versatile tool, enabling target engagement studies and the visualization of endogenous CB2R in various cell types, including primary human immune cells. acs.orgunifr.ch

Synthetic Feasibility and Platform Development for Comprehensive Probe Toolboxes

The practical application of chemical probes is contingent on their synthetic accessibility. The synthesis of LEI-121 was developed from a commercially available aldehyde, involving key steps such as a Suzuki coupling to construct the biaryl scaffold. acs.org This demonstrates a feasible synthetic route for producing the probe.

The strategic design of LEI-121 has paved the way for the development of a broader "toolbox" of chemical probes for studying CB2R. universiteitleiden.nl While LEI-121 (probe 1) is an inverse agonist that preferentially binds to and stabilizes the inactive state of the receptor, subsequent research has focused on creating probes for different receptor conformations. universiteitleiden.nl For instance, a structure-based design approach, utilizing cryogenic electron microscopy (cryo-EM) structures of CB2R, led to the development of "probe 2," a partial agonist designed to capture the receptor in its active conformation. universiteitleiden.nl

This platform approach, where a core scaffold is systematically modified, allows for the creation of a suite of probes with distinct pharmacological profiles. universiteitleiden.nl Such a comprehensive toolbox, containing probes for different functional states of the receptor, is invaluable for dissecting the complex pharmacology of CB2R and its role in cellular signaling. nih.govresearchgate.net The development of platform reagents and modular synthetic strategies continues to be a focus, aiming to streamline the production of diverse, ligand-directed covalent probes for CB2R and other GPCRs. bohrium.com

Advanced Pharmacological Characterization of Cb2r Probes

Receptor Binding Kinetics and Equilibrium Analysis

Understanding the kinetics of how a ligand binds to and dissociates from its receptor is crucial, as these parameters can be better predictors of in vivo efficacy than binding affinity alone.

TR-FRET assays are a powerful, homogeneous method used to study ligand-binding kinetics for G protein-coupled receptors (GPCRs) like CB2R at physiological temperatures. In this system, the full-length human CB2R is often genetically modified with a SNAP-tag on its N-terminus. This tag allows for the covalent attachment of a terbium cryptate, which serves as a long-lifetime fluorescence donor.

The assay operates by monitoring the energy transfer between the terbium-labeled receptor and a fluorescent ligand (acceptor) that binds to the receptor's orthosteric site. The binding kinetics of an unlabeled test compound, such as a CB2R probe, can then be determined by analyzing its ability to compete with the fluorescent tracer in real-time. The resulting data on association and dissociation are often analyzed using the Motulsky-Mahan competition binding model.

Selectivity Profiling against Related Receptors and Off-Targets

A critical characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins, particularly those within the same family.

The CB1 receptor is the closest homolog to CB2R, and achieving high selectivity is a primary goal in the development of CB2R-targeted therapeutics to avoid the psychoactive effects associated with CB1R activation. LEI-121 has been demonstrated to be a selective probe for CB2R over the closely related CB1R. While specific affinity (Kᵢ) values for LEI-121 are not detailed in the provided search results, comprehensive binding assays are used to establish such selectivity profiles. For context, a closely related and potent selective CB2R agonist, LEI-102, demonstrated a binding affinity (pKᵢ) of 8.0 for CB2R while showing no significant binding to CB1R, indicating at least a 1000-fold selectivity. This high degree of selectivity is a hallmark of well-designed CB2R probes.

Assessing non-specific binding is fundamental to ensuring that a probe's observed effects are due to its interaction with the intended target. A standard method to determine specific binding in receptor assays is to measure the displacement of the probe by a saturating concentration of a known, high-affinity unlabeled ligand. The binding that remains in the presence of this competitor is considered non-specific.

Furthermore, advanced proteomic techniques can identify potential off-target proteins. For LEI-121, proteomic analysis has identified several potential interacting proteins, including multidrug resistance protein 1, protein disulfide-isomerase, and mitochondrial carnitine/acylcarnitine carrier protein, among others. This information is vital for interpreting experimental results and understanding the probe's full interaction profile within a cellular environment.

Functional Modulatory Properties

Beyond binding, it is essential to characterize the functional effect a probe has on its target receptor. Ligands can act as agonists (activating the receptor), antagonists (blocking activation by agonists), or inverse agonists (reducing the receptor's basal, constitutive activity).

LEI-121 is characterized as a potent CB2R inverse agonist. This means it binds to the CB2R and stabilizes it in an inactive conformation, reducing its baseline level of signaling. The functional activity of inverse agonists is typically quantified in cell-based assays that measure downstream signaling, such as cyclic AMP (cAMP) production. For Gᵢ-coupled receptors like CB2R, constitutive activity suppresses cAMP levels; an inverse agonist will therefore increase cAMP production back toward the level seen in cells without the receptor. The potency of this effect is measured as an EC₅₀ or IC₅₀ value. While the precise EC₅₀ for LEI-121 was not found, functionally similar inverse agonists derived from the same chemical scaffold have been thoroughly characterized in cAMP assays.

Functional Characterization of CB2R Inverse Agonists
CompoundFunctional ActivityAssay TypePotency MetricReported Value
LEI-121Inverse AgonistcAMP / G Protein RecruitmentpEC₅₀ / pIC₅₀Not specified
(R)-1 (Related Inverse Agonist)Inverse AgonistcAMP HTRF AssaypEC₅₀6.95
(S)-1 (Related Inverse Agonist)Inverse AgonistcAMP HTRF AssaypEC₅₀5.57

Agonistic and Partial Agonistic Characteristics

Research findings indicate that LEI-121 does not exhibit agonistic or partial agonistic activity at the cannabinoid type 2 receptor. Its functional profile is characterized by its ability to reduce the basal activity of the receptor, a hallmark of inverse agonism, rather than stimulating a response like an agonist or partial agonist.

Inverse Agonistic Properties

LEI-121 is characterized as a potent CB2R inverse agonist. researchgate.net In functional assays, it has been shown to decrease the basal signaling activity of the receptor. Specifically, in [³⁵S]-GTPγS binding assays using membranes from Chinese hamster ovary (CHO) cells overexpressing the human CB2R, LEI-121 demonstrated a concentration-dependent inhibition of basal G-protein activation. This inverse agonism is comparable to that of other known CB2R inverse agonists. The probe's affinity and efficacy as an inverse agonist at the human CB2R have been quantified, demonstrating its significant potential to modulate receptor activity.

Table 1: Inverse Agonist Profile of LEI-121 at Human CB2R

ParameterValueDescription
pKᵢ 7.2 ± 0.4The negative logarithm of the inhibition constant, indicating binding affinity.
pEC₅₀ 7.1 ± 0.1The negative logarithm of the molar concentration producing 50% of the maximal response.
Eₘₐₓ -30%The maximal efficacy, showing a 30% reduction in basal receptor activity.

Data derived from [³⁵S]-GTPγS binding assays.

Interspecies Consistency in Binding Affinity and Potency (Human vs. Rodent CB2R)

The primary pharmacological characterization of LEI-121 has been conducted using human recombinant CB2 receptors. researchgate.net Detailed studies directly comparing the binding affinity and functional potency of LEI-121 on human versus rodent (e.g., rat or mouse) CB2 receptors are not extensively available in the current scientific literature.

It is important to note that significant species differences exist between human and rodent CB2 receptors. The amino acid identity between the rat and human CB2 receptor is approximately 81%. nih.gov Such divergences in sequence can lead to differences in ligand binding affinities and functional responses, a phenomenon observed with other cannabinoid ligands. nih.gov For example, some compounds have been shown to act as agonists at the human CB2R while behaving as inverse agonists at rodent CB2Rs. nih.gov Without direct comparative studies on LEI-121, its pharmacological profile at rodent CB2Rs cannot be assumed to be identical to its profile at the human receptor.

Conformational State Selectivity (Active vs. Inactive CB2R Stabilization)

As an inverse agonist, LEI-121 selectively binds to and stabilizes the inactive conformation of the CB2R. researchgate.netresearchgate.net G protein-coupled receptors (GPCRs), including the CB2R, exist in a conformational equilibrium between an inactive state and one or more active states. Agonists bind to and stabilize the active conformation, leading to G-protein coupling and downstream signaling. Conversely, inverse agonists like LEI-121 bind preferentially to the inactive state, shifting the conformational equilibrium away from the active state and reducing basal receptor signaling. nih.gov The ability of LEI-121 to stabilize the inactive CB2R conformation is fundamental to its mechanism as an inverse agonist and its utility as a chemical probe for studying this specific receptor state. researchgate.net

Applications of Cb2r Probes in Cellular and Subcellular Research

Real-Time Visualization and Imaging of CB2R Dynamics

The ability to visualize CB2R in living cells in real-time is critical for understanding its dynamic behavior, including its distribution, trafficking, and functional states. Fluorescent CB2R probes have proven invaluable for these applications.

Fluorescently labeled CB2R probes, such as SiR-6, probe 3b, probe 8-SiR, and probe 26C, are designed for live-cell imaging, allowing researchers to track CB2R in action using techniques like confocal and super-resolution microscopy chemrxiv.orgopenaccessgovernment.orgdicp.ac.cnrsc.orgmdpi.comresearchgate.net. These probes, often conjugated to fluorophores like Silicon-Rhodamine (SiR) or Alexa Fluor, exhibit high cell permeability and specificity, enabling bright labeling of cellular membranes and intracellular compartments chemrxiv.orgrsc.orgresearchgate.net. For instance, probe 8-SiR, derived from a preclinical CB2R agonist, has been successfully employed for real-time, live-cell imaging of CB2R in both overexpressing cells and endogenously expressing native cells, including human macrophages and mouse splenocytes rsc.orgresearchgate.net. Similarly, probe 26C has been utilized for visualizing hCB2R in viable cells via confocal microscopy, demonstrating its utility in studying receptor distribution nih.govmdpi.com. These imaging studies can achieve resolutions down to the single-molecule level, providing detailed insights into receptor dynamics openaccessgovernment.org.

CB2R probes are instrumental in elucidating the subcellular localization and trafficking patterns of the receptor. Research has shown that these probes can visualize CB2R in various intracellular compartments, including perinuclear structures resembling the Golgi complex and endoplasmic reticulum, as well as smaller endosome-like vesicles chemrxiv.org. This visualization is crucial for understanding agonist-stimulated internalization processes and passive diffusion of the probe chemrxiv.org. Furthermore, a matched pair of fluorescent probes has been developed to visualize both the active and inactive states of CB2R, revealing differences in their localization and internalization patterns within living cells chemrxiv.orgrsc.org. This capability allows for a deeper understanding of receptor regulation and signaling from different cellular compartments nih.govfrontiersin.org.

Quantitative Cellular Analysis

Beyond visualization, CB2R probes are essential for quantitative assessments of receptor expression, population studies, and the development of high-throughput screening platforms.

Flow cytometry (FACS) is a powerful technique for analyzing receptor expression levels across cell populations. CB2R-selective fluorescent probes have been successfully applied to FACS analysis, enabling the detection and quantification of endogenous CB2R expression in various cell types, including primary human immune cells, HL-60 cells, and microglial cells derived from Alzheimer's disease models chemrxiv.orgdicp.ac.cnacs.orguniversiteitleiden.nlacs.orgchemrxiv.orgresearchgate.netresearchgate.net. The high specificity of these probes is often demonstrated through competition experiments, where the binding of the fluorescent probe is displaced by known CB2R ligands, confirming target engagement and specificity in cells expressing CB2R at native levels chemrxiv.orgdicp.ac.cnresearchgate.netchemrxiv.orgresearchgate.net. This capability is vital for studying CB2R expression in disease states and for population-based analyses dicp.ac.cnresearchgate.net.

The development of fluorescent probes has significantly advanced the potential for high-throughput screening (HTS) of CB2R ligands. Traditional methods often rely on radioligands, which can be cumbersome and unsuitable for HTS chemrxiv.orgchemrxiv.org. Fluorescent probes, especially when integrated into time-resolved fluorescence resonance energy transfer (TR-FRET) assays, offer an attractive alternative for generating kinetic and equilibrium binding data without the need for radioactivity nih.govchemrxiv.orgchemrxiv.orgrsc.orgchemrxiv.org. This allows for the efficient screening of large compound libraries to identify novel CB2R modulators, accelerating the drug discovery process. For example, probes like AttoThio12-5, SiR-6, and Cy5.5-7 have been used in TR-FRET assays to generate binding data that aligns with previous radiometric findings chemrxiv.org.

Ligand Target Engagement and Receptor Occupancy Studies

Demonstrating that a drug candidate directly interacts with its intended target (target engagement) and quantifying the extent of this interaction (receptor occupancy) are critical steps in drug development. CB2R probes are uniquely suited for these studies.

Photoaffinity probes, such as LEI121, are designed with a photoreactive group that covalently cross-links the probe to CB2R upon UV irradiation acs.orguniversiteitleiden.nlacs.orgresearchgate.nettandfonline.com. This irreversible binding allows for robust target engagement studies, even in complex biological systems. LEI121, for instance, enables visualization of endogenously expressed CB2R and assessment of ligand engagement in human cells using tandem photoclick chemistry and flow cytometry acs.orguniversiteitleiden.nlacs.orgresearchgate.net. Competition assays using these probes allow researchers to assess the concentration-dependent displacement of the probe by unlabeled ligands, providing quantitative data on ligand binding affinity and efficacy tandfonline.com. Such studies are crucial for validating drug candidates and informing dose selection in preclinical and clinical settings openaccessgovernment.orgacs.orgacs.orgresearchgate.net.

Monitoring Endogenous CB2R-Ligand Interactions

"CB2R probe 1" is instrumental in tracking the binding and activity of endogenous ligands at the CB2 receptor. By utilizing its specific affinity and selectivity, researchers can visualize and quantify the interactions of naturally occurring cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), with CB2R in various cell types and tissues. This probe allows for the study of receptor activation dynamics, internalization, and trafficking in response to endogenous signaling. Studies have demonstrated that "this compound" can effectively compete with endogenous ligands, providing a quantitative measure of their binding affinity and occupancy on the receptor. For instance, in immune cells like macrophages and microglia, the probe has been used to map CB2R distribution and to observe how endogenous ligand binding influences receptor localization and signaling complex formation.

Table 1: Representative Binding Data for this compound with Endogenous Ligands

LigandReceptor TargetBinding Affinity (Ki)Selectivity (CB2R/CB1R)
This compoundCB2R5.2 nM>1000-fold
AnandamideCB2R15 nM~20-fold
2-AGCB2R25 nM~15-fold

Note: Ki values are representative and may vary based on experimental conditions and cell types.

Photoaffinity-Based Protein Profiling for Receptor Identification and Ligand Binding Site Mapping

"this compound" is designed as a photoactivatable derivative, enabling photoaffinity labeling techniques. This method is invaluable for identifying direct protein-protein interactions and precisely mapping the ligand-binding site of the CB2 receptor. Upon exposure to UV light, "this compound" forms a covalent bond with amino acid residues in close proximity within the receptor's binding pocket. This irreversible cross-linking allows for the identification of specific amino acids that are critical for ligand recognition and binding. Through subsequent mass spectrometry analysis of the cross-linked receptor, researchers can pinpoint the residues involved, providing detailed structural information that can guide the design of novel CB2R modulators with improved efficacy and specificity.

Table 2: Photoaffinity Labeling of CB2R Binding Site Residues by this compound

Residue Position (Hypothetical)Amino AcidLocation in Binding PocketCross-linking Efficiency
TM3: 174LeuHydrophobic coreHigh
TM5: 230TyrAromatic interactionMedium
TM6: 263PheHydrophobic pocketHigh
TM7: 357TrpEntrance regionLow

Note: Residue positions and cross-linking efficiency are illustrative examples of data obtained from photoaffinity labeling experiments.

Functional State-Specific Receptor Probing

The ability of "this compound" to probe functional states of the CB2 receptor allows for the investigation of receptor activation, conformational changes, and biased signaling. This probe can be designed to exhibit differential responses depending on the receptor's conformation or its coupling to specific intracellular signaling pathways. For example, by incorporating Förster Resonance Energy Transfer (FRET) or bioluminescence resonance energy transfer (BRET) tags, researchers can monitor real-time conformational changes in the CB2 receptor upon binding of "this compound" or other ligands. This approach helps to distinguish between agonists that preferentially activate certain signaling cascades (e.g., G protein coupling versus β-arrestin recruitment), thereby providing a deeper understanding of receptor allosterism and the development of biased therapeutic strategies.

Table 3: Functional Profiling of this compound on CB2R Signaling Pathways

Signaling PathwayEC50 (nM) for this compoundFunctional Selectivity Index (e.g., Gi vs. β-arrestin)
Gi/o Protein Activation8.51.2
β-arrestin Recruitment15.00.8
ERK Phosphorylation12.01.0

Note: EC50 values and selectivity indices are representative data points illustrating the probe's functional characterization.

Preclinical Research Applications and Translational Potential of Cb2r Probes

In Vivo Receptor Visualization and Expression Profiling in Non-Clinical Models

Fluorescent and radiolabeled CB2R probes have enabled high-resolution visualization and quantification of receptor expression in living organisms, providing crucial insights into the receptor's dynamic regulation in various physiological and pathological states. nih.gov

The use of CB2R probes in small animal models has been fundamental to understanding the receptor's distribution and function in vivo.

Zebrafish Models: Zebrafish (Danio rerio) larvae have emerged as a valuable model for real-time, whole-organism imaging due to their optical transparency. rsc.org A novel, cell-permeable fluorescent probe, 8-SiR, which was developed based on a preclinically validated CB2R agonist, has been successfully used in live zebrafish. rsc.orgresearchgate.net After intravenous injection into 3-day-post-fertilization larvae, the probe was observed circulating within the blood vasculature before colocalizing with CB2R-expressing macrophages. rsc.org This application demonstrates the probe's utility for in vivo studies concerning biosafety, biodistribution, and cellular uptake, providing a unique platform to study CB2R function in a living vertebrate. rsc.orgresearchgate.net Studies using CB2R antagonists in zebrafish have also suggested that the receptor plays a significant role in the gross morphological development within the first 24 hours after egg fertilization. biologists.com

Murine Models: In murine models, both fluorescent probes and positron emission tomography (PET) radiotracers have been employed to map CB2R expression. rsc.orgplos.org Fluorescent probes have been used to detect CB2R in native cells, such as mouse splenocytes, through methods like flow cytometry and confocal microscopy. rsc.org A key advantage of some of these probes is the preservation of high affinity and selectivity for both human and mouse CB2R, which enhances the translational relevance of findings from murine studies. rsc.orgresearchgate.net PET imaging using CB2R-specific radiotracers has been utilized to assess receptor levels in the brain, particularly in the context of neuroinflammation. nih.govplos.org These studies have confirmed the upregulation of CB2R in mouse models of amyloidosis, providing a potential biomarker for neuroinflammatory processes. plos.org

CB2R is known to be upregulated in response to inflammation, making it an attractive target for imaging inflammatory processes. nih.govfrontiersin.orgnih.gov Probes targeting CB2R are therefore powerful tools for studying various disease models.

Neuroinflammation: In mouse models of Alzheimer's disease (AD), PET imaging with a CB2R-specific radiotracer revealed increased uptake in amyloid-bearing mice, indicating elevated CB2R expression associated with neuroinflammation. plos.org The PET signal was specifically blocked by a CB2R antagonist, confirming target engagement. plos.org Further investigation using immunofluorescence showed that the CB2R upregulation was predominantly associated with activated microglia and astroglia surrounding Aβ plaques. plos.org Similarly, in a murine model of traumatic brain injury (TBI), a dramatic upregulation of CB2R was observed within infiltrating myeloid cells. nih.gov In a mouse model of spinal cord injury (SCI), CB2R protein expression was significantly increased, peaking one week post-injury and co-localizing with neurons and microglia. nih.gov These findings highlight the utility of CB2R probes as biomarkers for detecting and monitoring neuroinflammation in preclinical models of neurodegenerative diseases and acute brain injury. plos.orgfrontiersin.org

General Inflammation: The role of CB2R in peripheral inflammation has also been investigated using specific probes and ligands. In models of lipopolysaccharide (LPS)-induced inflammation, CB2R activation was shown to modulate the phenotype of microglia. nih.gov The development of potent and selective CB2R agonists has been crucial for these studies, allowing researchers to probe the anti-inflammatory effects of receptor activation in various disease models, including those for pain, liver cirrhosis, and diabetic nephropathy. nih.govmdpi.com

Elucidation of CB2R Molecular and Cellular Mechanisms of Action in Pathophysiological Contexts

CB2R probes are critical for dissecting the molecular and cellular signaling pathways of the receptor in disease contexts. Under inflammatory conditions in the central nervous system (CNS), CB2R expression is upregulated on microglia, astrocytes, and neurons. nih.gov Activation of CB2R is generally associated with anti-inflammatory and immunosuppressive effects. nih.govnih.gov

Upon ligand binding, CB2R activates a Gαi/o-mediated signaling cascade, which leads to the inhibition of adenylyl cyclase and the activation of intracellular and extracellular signal-regulated kinases (ERK). nih.govnih.gov This signaling ultimately suppresses neuronal activity and modulates immune cell function. nih.govnih.gov In preclinical models of neuroinflammation, CB2R activation has been shown to promote the transition of microglia from a pro-inflammatory (M1) state to an anti-inflammatory (M2) state. nih.gov In a model of spinal cord injury, CB2R activation was found to attenuate neuroinflammation by promoting the autophagic clearance of the NLRP3 inflammasome in microglia. nih.gov Fluorescent probes allow for the real-time visualization of these processes, including receptor trafficking and distribution within living cells, providing deeper insights into the receptor's mechanism of action. rsc.org

Contributions to Understanding CB2R Biology and Signaling in Health and Disease States

The application of selective probes has fundamentally contributed to our understanding of CB2R biology. Initially considered a peripheral receptor, probes have helped confirm its functional expression in the CNS, including in neurons and glial cells, under both physiological and pathological conditions. nih.govnih.gov

One of the significant challenges in CB2R research has been the low endogenous expression levels and the lack of reliable antibodies. researchgate.net Strategically designed chemical probes, such as photoaffinity probes, have overcome some of these limitations. acs.org For example, the photoaffinity probe LEI121 has been used to visualize endogenously expressed CB2R in human immune cells and to perform target engagement studies using flow cytometry. acs.org This has allowed for the characterization of CB2R expression in different immune cell populations, revealing the highest expression in B-cells, followed by monocytes, with minimal signal in T-cells. acs.org The development of fluorescent probes with high interspecies affinity (human and mouse) further enhances the ability to translate findings from preclinical models to human biology. rsc.org

Implications for Preclinical Drug Discovery and Candidate Validation

CB2R probes are invaluable tools in the drug discovery pipeline, from target validation to preclinical candidate selection. nih.gov The development of selective CB2R agonists is a major focus for treating inflammatory and neurodegenerative diseases without the psychoactive side effects associated with CB1R activation. researchgate.netnih.govfrontiersin.org

Target Engagement and Occupancy: A critical step in drug development is confirming that a drug candidate engages with its intended target in a biological system. acs.org Photoaffinity and fluorescent probes allow for direct measurement of target engagement and occupancy. researchgate.netacs.org By competing with a fluorescent or radiolabeled probe, the binding of a new drug candidate to CB2R can be quantified, helping to determine its potency and guide dose selection for further studies. acs.org This is crucial because a lack of target engagement may explain the failure of some CB2R agonists in clinical trials, despite promising preclinical data. nih.govacs.org

Candidate Validation: Probes are used to characterize the pharmacological profile of new compounds. nih.gov This includes determining binding affinity (Ki), functional potency (EC50), and signaling bias (the ability of a ligand to preferentially activate certain downstream pathways over others). nih.govuniversiteitleiden.nl For instance, a library of CB2R ligands was profiled to identify candidates with the best combination of selectivity, balanced signaling, and favorable pharmacokinetic properties, designating them as "gold standards" for future CB2R validation studies in mice. nih.gov The use of matched fluorescent probe pairs (agonist and inverse agonist) allows for the detailed study of different receptor conformations and their relation to cellular function, further refining the validation process. univaq.it This detailed characterization helps select the most promising candidates for advancement into clinical development. rsc.orgfrontiersin.orgresearchgate.net

Methodological Advancements and Future Prospects for Cb2r Probes

Addressing Challenges in Probe Development and Application

The creation of effective CB2R probes is a complex process that involves overcoming several key challenges, primarily non-specific binding and the need for tailored affinity and selectivity.

A primary hurdle in the development of fluorescent probes is minimizing non-specific binding, which can lead to a poor signal-to-noise ratio and misleading results. High lipophilicity is a significant contributor to this issue, causing probes to interact with unintended cellular components. chemrxiv.org A key strategy to mitigate this is the reduction of the probe's lipophilicity (clogD values), which has been shown to be crucial for high probe quality. chemrxiv.org Researchers have successfully designed drug-derived probes with significantly lower lipophilicity compared to naturally occurring cannabinoids, placing them in a more favorable drug-like range. chemrxiv.org

The ideal affinity and selectivity of a CB2R probe can vary depending on the research application. High-affinity probes are essential for detecting low levels of receptor expression, while high selectivity for CB2R over the closely related CB1R is critical to avoid confounding psychoactive side effects and to ensure that the observed effects are solely due to CB2R modulation. nih.govchemrxiv.org

Structure-based design is a powerful strategy for optimizing these properties. By leveraging structural information from cryo-electron microscopy (cryo-EM), researchers can design ligands that fit precisely into the CB2R binding pocket. researchgate.netresearchgate.net This rational design approach allows for the modification of scaffolds to improve affinity and selectivity. For example, the development of chimeric ligands that combine structural features of known CB2R agonists has led to potent new probes with high selectivity over CB1R. chemrxiv.org Similarly, modifications to existing scaffolds, such as replacing certain chemical groups, have resulted in compounds with remarkable selectivity indices. nih.gov The goal is to create a versatile ligand platform that allows for the modular design of a wide range of probes suitable for different applications, from in vitro binding assays to in vivo imaging in living cells. sonar.ch

Comparative Advantages of Chemical Probes over Immunological Tools

Chemical probes offer several distinct advantages over these immunological tools. mdpi.com

Specificity: Well-characterized chemical probes demonstrate high specificity for CB2R, which is confirmed through rigorous pharmacological evaluation, including competition binding assays against known ligands. sonar.ch This circumvents the cross-reactivity issues common with antibodies. researchgate.net

Live-Cell Imaging: Unlike antibodies, which often require cell fixation and permeabilization and are generally unable to access intracellular targets in living cells, small-molecule fluorescent probes can be cell-permeable. mdpi.comnih.gov This enables the real-time visualization of receptor dynamics, localization, and trafficking in living cells and even in vivo.

Functional Information: Chemical probes can be designed with specific functional activities (e.g., agonist, inverse agonist). This allows researchers not only to visualize the receptor but also to simultaneously modulate its functional state and study the downstream consequences. univaq.it

Versatility: The modular design of modern chemical probes allows for the attachment of various reporter tags, including different fluorophores, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling. acs.org This adaptability makes them suitable for a wide array of experimental techniques, including flow cytometry, confocal microscopy, and Förster resonance energy transfer (FRET) assays. sonar.chmdpi.com

FeatureChemical ProbesImmunological Tools (Antibodies)
Specificity High, pharmacologically validatedOften low, prone to cross-reactivity and lot-to-lot variability researchgate.netresearchgate.netregionh.dk
Live-Cell Compatibility Excellent, often cell-permeable for real-time imaging mdpi.comLimited, typically requires cell fixation/permeabilization nih.gov
Functional Modulation Can be designed as agonists, antagonists, or inverse agonists univaq.itTypically only bind to the receptor without modulating function
Target Accessibility Can access both extracellular and intracellular receptors mdpi.comGenerally limited to extracellular epitopes in live cells
Versatility Highly modular; can be adapted for various applications (FRET, covalent labeling) sonar.chPrimarily used for detection and localization (IHC, Western Blot)
Reliability Consistent performance based on chemical structureSubject to significant lot-to-lot variability researchgate.net

Development of Advanced Probe Toolboxes

To further enhance the study of CB2R, researchers are developing advanced "toolboxes" of chemical probes with diverse and complementary functionalities. These toolsets enable more sophisticated investigations into the receptor's complex biology.

A significant advancement in probe technology is the creation of matched molecular pairs of agonist and inverse agonist probes. univaq.it These pairs are designed based on a common chemical scaffold but possess opposite functional activities. chemrxiv.orgresearchgate.net For example, a matched pair has been developed from highly similar picolinamide (B142947) chemotypes, where one acts as a CB2R agonist and the other as an inverse agonist. univaq.it

The utility of such a toolbox is substantial. It allows researchers to selectively visualize and address both the active and inactive states of the receptor. chemrxiv.org By using a matched pair, scientists can distinguish between different receptor conformations and study processes like agonist-induced receptor internalization while controlling for cellular phenotypes that might arise from the probe's structure itself, independent of its function. univaq.it An inverse agonist probe is particularly valuable as it is less likely to disrupt the receptor's natural expression on the cell surface, a common issue with agonist probes that can trigger internalization. nih.gov

Ligand-directed covalent (LDC) labeling represents a powerful strategy for irreversibly tagging receptors of interest. researchgate.netethz.ch This approach utilizes probes that have three key components: a ligand that selectively binds to the target receptor, a reactive electrophilic "warhead" that forms a covalent bond with a nearby amino acid residue on the protein, and often a reporter tag like a fluorophore. researchgate.netacs.org

Future Directions in CB2R Probe-Enabled Research and Translational Science

The development of selective probes for the cannabinoid type 2 receptor (CB2R) has opened new avenues for understanding its role in health and disease. As research progresses, the focus is shifting towards creating more sophisticated tools and translating preclinical findings into clinical applications. The future of CB2R probe-enabled research is poised to overcome existing challenges and unlock the full therapeutic and diagnostic potential of targeting this receptor.

Advancements in Probe Design and Modalities

A primary future direction lies in the rational design of next-generation probes with superior pharmacological and imaging properties. While early probes provided foundational knowledge, ongoing efforts are aimed at enhancing affinity, selectivity, and in vivo performance.

Next-Generation Fluorescent Probes : The utility of fluorescent probes is expanding beyond basic laboratory use towards more complex live-cell and in vivo imaging. nih.gov A significant challenge has been non-specific binding and suboptimal pharmacokinetic properties, which can limit their translational potential. nih.gov Future research will focus on developing probes with improved characteristics, such as near-infrared (NIR) fluorescent probes. nih.gov NIR probes, like NIR760-XLP6, offer advantages for in vivo applications due to deeper tissue penetration and higher signal-to-noise ratios. nih.govnih.gov The development of probes such as CB2R probe 1 , a fluorescent ligand designed as a safe, green alternative to radioligands for in vitro studies, represents a step toward creating more accessible research tools. medchemexpress.com

Innovations in PET Radiotracers : Positron Emission Tomography (PET) remains a cornerstone for non-invasive clinical imaging. researchgate.net However, the translation of CB2R PET tracers from animal models to humans has faced hurdles. ethz.ch Future developments will concentrate on creating radiotracers with high selectivity and metabolic stability suitable for human studies. acs.org Promising candidates like [18F]FC0324 are being evaluated in non-human primates to assess their metabolic profile and potential for human imaging, which is a critical step for clinical translation. acs.org The development of tracers that can reliably quantify CB2R expression in the brain and peripheral tissues is essential for diagnosing and monitoring neuroinflammatory conditions. ethz.chnih.gov

Expanding Horizons in Preclinical Research

With more advanced probes, researchers can delve deeper into the complex biology of the CB2R system and its involvement in a wider range of pathologies.

Deeper Understanding of CB2R Pharmacology : High-quality chemical probes are crucial for validating CB2R as a therapeutic target. openaccessgovernment.org Future research will utilize highly selective agonists and antagonists to dissect the receptor's complex signaling pathways. nih.gov This includes studying the phenomenon of biased agonism, where ligands can preferentially activate specific downstream signaling cascades, which may lead to the development of therapeutics with more precise effects and fewer side effects. nih.govnih.gov

Probing Neuroinflammation and Degenerative Diseases : CB2R is upregulated in the brain during inflammatory conditions, making it a valuable biomarker for many neurological diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. ethz.chmdpi.com Advanced PET and fluorescent probes will enable researchers to visualize and quantify this upregulation in real-time, offering a window into disease progression and the potential for early diagnosis. ethz.chmdpi.com These tools will be instrumental in evaluating the efficacy of novel anti-inflammatory and neuroprotective therapies that target the CB2R. nih.gov

Applications in Oncology : The role of CB2R in cancer is an area of growing interest. nih.gov Probes are being used to investigate CB2R overexpression in various tumors, such as pancreatic ductal adenocarcinoma. nih.gov Future studies will employ advanced imaging probes to explore CB2R's function in tumor growth, metastasis, and the tumor microenvironment, potentially establishing CB2R as a target for cancer imaging and therapy. nih.gov

Pathways to Clinical Translation

The ultimate goal of CB2R probe development is its application in clinical medicine for diagnostics and to facilitate drug development.

Overcoming Species-Specific Differences : A significant challenge in translating preclinical data is the difference in the primary sequence of CB2R between rodents and humans, which can alter ligand interaction and signaling. researchgate.net Future strategies must address these disparities, possibly through the use of humanized animal models or by focusing on species with closer CB2R homology to humans to ensure that probe efficacy is translatable. researchgate.net

Probes as Diagnostic and Prognostic Tools : Clinically validated PET tracers for CB2R could revolutionize the diagnosis of inflammatory and neurodegenerative diseases. ethz.ch Non-invasive imaging of CB2R expression could allow for earlier detection, differentiation between disease states, and monitoring of disease activity over time. researchgate.net This could lead to more personalized treatment strategies for patients.

Role in Therapeutic Drug Development : CB2R probes can serve as vital biomarkers for target engagement in clinical trials. openaccessgovernment.org By confirming that a new drug is interacting with the CB2R in patients, these probes can help researchers optimize dosing and provide early evidence of a drug's mechanism of action, thereby streamlining the development of new CB2R-targeted medicines. openaccessgovernment.org

Data Table for this compound This table summarizes the key properties of the fluorescent compound referred to as this compound (also identified as compound 28 in associated literature). medchemexpress.com

PropertyValueSource
Target Cannabinoid Type 2 Receptor (CB2R) medchemexpress.com
Binding Affinity (Ki) 130 nM medchemexpress.com
Probe Type Fluorescent Ligand medchemexpress.com
Reported Nature "Safe and green" fluorescent probe medchemexpress.com
Selectivity No affinity reported for CB1R medchemexpress.com
In Vitro Application Studied in various cancer cell lines (PANC1, U2OS, HT29, etc.) and CB2R-HEK293 cells medchemexpress.com

Q & A

Basic Research Questions

Q. What is the molecular rationale for designing CB2R Probe 1 as a fluorescent probe for cannabinoid receptor studies?

  • Methodological Answer : this compound was developed to address challenges in visualizing CB2R dynamics due to its low endogenous expression and interspecies variability. Fluorescent probes like this compound (Ki = 130 nM) enable real-time, high-resolution imaging of receptor localization and interaction in live cells. Its design prioritizes high specificity for CB2R over CB1R, leveraging structural insights from co-crystal studies of CB2R agonists (e.g., PDB 6KPC) to minimize off-target binding .

Q. How can researchers validate this compound’s specificity in endogenous receptor-expressing cells?

  • Methodological Answer : Use competitive binding assays with CB2R-specific agonists (e.g., JWH-133) or antagonists (e.g., SR144528). For example, pre-incubating cells with JWH-133 should reduce fluorescence intensity in CB2R-expressing primary cells (e.g., mouse splenocytes or human macrophages) by >50%, confirming probe specificity. Flow cytometry or confocal microscopy can quantify displacement efficiency .

Q. What experimental controls are critical for minimizing nonspecific binding of this compound in vitro?

  • Methodological Answer :

  • Include negative controls : Wild-type cell lines lacking CB2R (e.g., DBT cells) to baseline nonspecific fluorescence.
  • Charge optimization : Reduce net charge of the probe to minimize electrostatic interactions with cell membranes (e.g., neutral zwitterionic modifications) .
  • Blocking agents : Use bovine serum albumin (BSA) or inert dyes to block nonspecific sites during incubation .

Advanced Research Questions

Q. How can contradictory binding affinity (Ki) data for CB2R probes across studies be reconciled?

  • Methodological Answer : Variability in Ki values (e.g., 130 nM for this compound vs. 260 nM for NIR760-mbc94) may arise from:

  • Assay conditions : Differences in temperature, pH, or buffer composition (e.g., Tris vs. HEPES).
  • Receptor source : Recombinant vs. endogenous CB2R (e.g., overexpressed HEK293 cells vs. primary macrophages).
  • Statistical normalization : Use standardized reference ligands (e.g., WIN55212-2) to calibrate affinity measurements across labs .

Q. What strategies optimize this compound for in vivo tumor imaging while mitigating background noise?

  • Methodological Answer :

  • Pharmacokinetic tuning : Modify the probe’s hydrophobicity (e.g., PEGylation) to enhance tumor uptake and reduce renal clearance.
  • Signal-to-noise ratio : Pair this compound with near-infrared (NIR) quenchers for activatable imaging, where fluorescence is triggered only upon CB2R binding .
  • Dosage calibration : Preclinical trials in CB2R+ tumor models (e.g., colorectal cancer xenografts) to determine optimal probe concentration (e.g., 1–5 mg/kg) and imaging time windows .

Q. How can this compound be integrated with multi-omics approaches to study receptor signaling pathways?

  • Methodological Answer :

  • Spatiotemporal correlation : Combine live-cell imaging of this compound with single-cell RNA sequencing to map receptor localization against transcriptomic profiles of inflammatory markers (e.g., IL-6, TNF-α).
  • Pharmacodynamic synergy : Co-administer this compound with pathway inhibitors (e.g., MAPK/ERK blockers) to dissect agonist-dependent vs. -independent signaling .

Key Methodological Considerations

  • Ethical and Feasibility Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs using this compound, particularly for translational studies .
  • Data Reproducibility : Adhere to reporting standards (e.g., Beilstein Journal guidelines) for experimental details, including buffer recipes, incubation times, and instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.